Cas no 239087-07-1 (1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene)
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a bromomethyl substituent, making it a versatile intermediate in organic synthesis. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, particularly in cross-coupling reactions and nucleophilic substitutions. The bromomethyl moiety allows for further functionalization, enabling the introduction of additional molecular frameworks. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatic structures are often sought for their unique electronic and steric properties. Its well-defined reactivity profile makes it a valuable building block for constructing complex, fluorine-containing molecules.

239087-07-1 structure
Product name:1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene
- 2-Fluoro-4-(trifluoromethyl)benzyl bromide
- FT-0612329
- PS-9944
- 2-fluoro-4-(trifluoromethyl)benzylbromide
- 2-fluoro-4-trifluoromethylbenzyl bromide
- SY106428
- AKOS005259091
- A22328
- AMY21310
- EN300-1938260
- SCHEMBL1117948
- 2-fluoro-4-trifluoromethyl-benzyl bromide
- 239087-07-1
- DTXSID80372151
- AC-26197
- MFCD00061173
- DB-126641
- 2-Fluoro-4-trifluoromethylbenzyl Bromide;
-
- MDL: MFCD00061173
- Inchi: InChI=1S/C8H5BrF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2
- InChI Key: MQUCRCQNRDHRPL-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1CBr)F)C(F)(F)F
Computed Properties
- Exact Mass: 255.95100
- Monoisotopic Mass: 255.951
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 0A^2
- Surface Charge: 0
Experimental Properties
- Color/Form: solid
- Density: 1.640
- Melting Point: 28-30°C
- Boiling Point: 197 ºC
- Flash Point: 95 ºC
- Refractive Index: 1.472
- PSA: 0.00000
- LogP: 3.73940
- Solubility: Not determined
- Sensitiveness: Lachrymatory
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene Security Information
- Hazard Statement: Corrosive/Lachrymatory
- Hazardous Material transportation number:UN 1760
- Hazard Category Code: 34-36/37/38
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- PackingGroup:III
- Packing Group:III
- Packing Group:III
- Risk Phrases:R34; R36
- HazardClass:8
- Safety Term:S26;S36/37/39;S45
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD803-5g |
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 95+% | 5g |
504.0CNY | 2021-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33245-1g |
1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 95% | 1g |
¥118.0 | 2024-07-18 | |
Fluorochem | 006423-5g |
2-Fluoro-4-(trifluoromethyl)benzyl bromide |
239087-07-1 | 98% | 5g |
£68.00 | 2022-03-01 | |
Alichem | A013006299-1g |
2-Fluoro-4-(trifluoromethyl)benzyl bromide |
239087-07-1 | 97% | 1g |
$1519.80 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD803-20g |
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 95+% | 20g |
1713.0CNY | 2021-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33245-25g |
1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 95% | 25g |
¥1626.0 | 2024-07-18 | |
eNovation Chemicals LLC | D955568-100g |
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 95+% | 100g |
$900 | 2023-05-17 | |
Enamine | EN300-1938260-0.05g |
1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 94% | 0.05g |
$19.0 | 2023-09-17 | |
Enamine | EN300-1938260-0.5g |
1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 94% | 0.5g |
$34.0 | 2023-09-17 | |
Enamine | EN300-1938260-5.0g |
1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
239087-07-1 | 93% | 5g |
$99.0 | 2023-05-31 |
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene Related Literature
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
239087-07-1 (1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene) Related Products
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2039-76-1(3-Acetylphenanthrene)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:239087-07-1)1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene

Purity:99%
Quantity:25g
Price ($):168.0